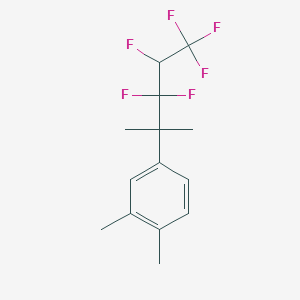
4,5-Dichloro-2-(trifluoromethyl)benzotrichloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,5-Dichloro-2-(trifluoromethyl)benzotrichloride (DCB) is a synthetic organic compound that has been studied in recent years due to its potential applications in scientific research. This compound is a colorless, volatile liquid that is insoluble in water and has a boiling point of 68°C. DCB is mainly used as a reagent in organic synthesis and is used in the preparation of pharmaceuticals, agrochemicals, and other organic compounds. DCB is also used in the synthesis of certain polymers, such as polystyrene, polyethylene, and polypropylene.
作用機序
4,5-Dichloro-2-(trifluoromethyl)benzotrichloride is an electrophilic reagent and undergoes substitution reactions with nucleophilic compounds. The reaction of 4,5-Dichloro-2-(trifluoromethyl)benzotrichloride with nucleophiles is believed to proceed through a two-step mechanism. The first step involves the formation of a sigma bond between the carbon atom of the chlorine and the nucleophile, followed by a second step which involves the formation of a pi bond between the chlorine and the nucleophile.
Biochemical and Physiological Effects
4,5-Dichloro-2-(trifluoromethyl)benzotrichloride has been studied for its biochemical and physiological effects. Studies have shown that 4,5-Dichloro-2-(trifluoromethyl)benzotrichloride is metabolized in the liver, and that it is rapidly excreted in the urine. 4,5-Dichloro-2-(trifluoromethyl)benzotrichloride has been found to be non-toxic and non-carcinogenic, and it has been shown to have no mutagenic or teratogenic effects.
実験室実験の利点と制限
4,5-Dichloro-2-(trifluoromethyl)benzotrichloride is a useful reagent for laboratory experiments, as it is relatively inexpensive and easy to use. It is also very stable and has a high boiling point. However, 4,5-Dichloro-2-(trifluoromethyl)benzotrichloride is not soluble in water, which can be a limitation in certain experiments. In addition, 4,5-Dichloro-2-(trifluoromethyl)benzotrichloride is a volatile compound and should be handled with care, as it can cause irritation to the skin and eyes.
将来の方向性
There are several potential future directions for research on 4,5-Dichloro-2-(trifluoromethyl)benzotrichloride. These include further studies on its biochemical and physiological effects, as well as its potential applications in the synthesis of polymers, heterocycles, and PCBs. In addition, further research could be done on the mechanism of action of 4,5-Dichloro-2-(trifluoromethyl)benzotrichloride and its potential toxicity. Finally, further studies could be done on the use of 4,5-Dichloro-2-(trifluoromethyl)benzotrichloride in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
合成法
4,5-Dichloro-2-(trifluoromethyl)benzotrichloride is synthesized through a reaction of trifluoromethylbenzene with chlorine and anhydrous aluminum chloride in an inert atmosphere. The reaction is conducted at a temperature of 40-50°C under a nitrogen atmosphere. The reaction is typically carried out in anhydrous acetic acid or anhydrous dichloromethane. The reaction yields a product with a purity of 98-99%.
科学的研究の応用
4,5-Dichloro-2-(trifluoromethyl)benzotrichloride is used as a reagent in organic synthesis. It is used in the preparation of pharmaceuticals, agrochemicals, and other organic compounds. 4,5-Dichloro-2-(trifluoromethyl)benzotrichloride is also used in the synthesis of certain polymers, such as polystyrene, polyethylene, and polypropylene. In addition, 4,5-Dichloro-2-(trifluoromethyl)benzotrichloride has been used in the synthesis of heterocycles, such as pyridines, quinolines, and thiophenes. 4,5-Dichloro-2-(trifluoromethyl)benzotrichloride has also been used in the synthesis of polychlorinated biphenyls (PCBs).
特性
IUPAC Name |
1,2-dichloro-4-(trichloromethyl)-5-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2Cl5F3/c9-5-1-3(7(11,12)13)4(2-6(5)10)8(14,15)16/h1-2H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBXZDPBSRMDMKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Cl)C(Cl)(Cl)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2Cl5F3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Dichloro-2-(trifluoromethyl)benzotrichloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-Amino-alpha-[3-chloro-4-(trifluormethoxy)benzyl]benzeneacetonitrile](/img/structure/B6312366.png)








